molecular formula C9H11N3O2 B2928577 6-(Methoxymethoxy)-1H-indazol-3-amine CAS No. 951624-24-1

6-(Methoxymethoxy)-1H-indazol-3-amine

Cat. No. B2928577
CAS RN: 951624-24-1
M. Wt: 193.206
InChI Key: CCEZDCVACZZSSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can participate in. The reactivity of the compound is often determined by its functional groups .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds structurally similar to "6-(Methoxymethoxy)-1H-indazol-3-amine" have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, the synthesis of new bis-triazole derivatives showed effective antielastase and antiurease activities, suggesting potential for treating infections and conditions associated with microbial enzymes (Sokmen et al., 2013). Similarly, triazole derivatives have been found to possess good to moderate activities against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Applications

Compounds containing the methoxymethoxy group have been explored for their antiproliferative activity toward human cancer cells. For example, certain indenopyrazoles, structurally related to "6-(Methoxymethoxy)-1H-indazol-3-amine," were found to inhibit tubulin polymerization, a crucial process in cell division, suggesting their potential as anticancer agents (Minegishi et al., 2015).

Drug Discovery and Development

The research into compounds structurally related to "6-(Methoxymethoxy)-1H-indazol-3-amine" contributes significantly to drug discovery and development. For instance, studies on substituted benzoquinazolines and indazoles have highlighted their potential as anti-tubercular agents, opening new avenues for treating tuberculosis (Maurya et al., 2013).

Organic Synthesis and Chemical Analysis

The utility of "6-(Methoxymethoxy)-1H-indazol-3-amine" and related compounds extends to organic synthesis, where they serve as intermediates or reagents in the synthesis of more complex molecules. For example, the synthesis of 1H-indazoles from imidates and nitrosobenzenes through rhodium and copper-catalyzed C-H activation demonstrates the importance of these compounds in facilitating novel organic transformations (Wang & Li, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This often involves understanding how the compound interacts with biological targets .

Safety and Hazards

Safety data sheets are often used to understand the safety and hazards associated with a compound .

Future Directions

This involves predicting or proposing future research directions based on the known properties and uses of the compound .

properties

IUPAC Name

6-(methoxymethoxy)-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-5-14-6-2-3-7-8(4-6)11-12-9(7)10/h2-4H,5H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZDCVACZZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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